1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride
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Overview
Description
1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride is a chemical compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
The synthesis of 1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-indazole and formaldehyde.
Reaction Conditions: The key step involves the reaction of 1-methyl-1H-indazole with formaldehyde in the presence of a reducing agent like sodium borohydride to form the intermediate 1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.
Chemical Reactions Analysis
1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets in cell biology and pharmacology.
Industrial Applications: The compound is explored for its use in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in disease pathways, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride can be compared with other indazole derivatives:
Similar Compounds: Examples include 1-phenyl-4,5,6,7-tetrahydro-1H-indazole and 3-amino-1H-indazole-1-carboxamide.
Properties
CAS No. |
2703774-17-6 |
---|---|
Molecular Formula |
C9H16ClN3 |
Molecular Weight |
201.70 g/mol |
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-9-5-3-2-4-7(9)8(6-10)11-12;/h2-6,10H2,1H3;1H |
InChI Key |
GWQAEJJFFNQPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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